molecular formula C24H22N4O5 B2757544 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-57-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2757544
CAS No.: 941876-57-9
M. Wt: 446.463
InChI Key: YFASHJDWMSPYBS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a pyrazolo[1,5-a]pyrazin-4-one core via an acetamide bridge. The 4-ethoxyphenyl substituent on the pyrazinone ring distinguishes it from structurally related analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-2-31-18-6-3-16(4-7-18)19-14-20-24(30)27(9-10-28(20)26-19)15-23(29)25-17-5-8-21-22(13-17)33-12-11-32-21/h3-10,13-14H,2,11-12,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFASHJDWMSPYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Target Compound: Contains a 4-ethoxyphenyl group (OCH₂CH₃) at the pyrazinone C2 position.
  • Analog from : Features a 3,4-dimethoxyphenyl group (two OCH₃ groups), resulting in a higher oxygen content (C₂₄H₂₂N₄O₆ vs. hypothetical C₂₄H₂₃N₄O₅ for the target compound).
  • Compounds from : Incorporate quinazoline and pyrazole moieties with varied aryl substituents (e.g., chlorophenyl, methoxyphenyl). These derivatives exhibit antimicrobial activity, suggesting that the pyrazole core and aromatic substitutions are critical for bioactivity .

Core Heterocycle Modifications

  • Pyrazolo[3,4-d]pyrimidines (): Differ in ring fusion (pyrimidine vs. pyrazinone) and substituent positions. For example, 2-(4-((4-chlorophenyl)amino)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile includes an acetonitrile group instead of an acetamide, which may alter solubility and reactivity .
  • Pyranopyrazole-Oxazine Hybrids (): Combine pyranopyrazole with oxazine rings, demonstrating the versatility of pyrazole derivatives in multi-component reactions. These compounds emphasize the role of fused heterocycles in modulating biological activity .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding () : The 4-ethoxy group in the target compound may engage in weaker hydrogen bonding compared to the 3,4-dimethoxy analog (), affecting crystal packing and solubility. Etter’s graph-set analysis could elucidate these differences .
  • NMR Spectral Analysis () : Substituents in regions analogous to "A" and "B" (e.g., the ethoxyphenyl group) would cause distinct chemical shifts, aiding structural differentiation .

Comparative Data Table

Compound Name / Structure Core Heterocycle Key Substituents Biological Activity Synthesis Method Reference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Pyrazolo[1,5-a]pyrazinone 4-ethoxyphenyl Hypothesized anti-inflammatory Amide coupling (analogous to )
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Pyrazolo[1,5-a]pyrazinone 3,4-dimethoxyphenyl Not reported Not specified
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin Acetic acid Anti-inflammatory (Ibuprofen-like) Friedel-Crafts acylation
N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones Pyrazole-quinazoline Varied aryl aldehydes Antifungal Multi-step condensation

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation: Construct the pyrazolo[1,5-a]pyrazin-4-one core via cyclization of substituted pyrazole precursors under reflux conditions with acetic acid .

Substituent Introduction: Introduce the 4-ethoxyphenyl group at the pyrazine ring using nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and inert atmospheres .

Acetamide Linkage: Couple the dihydrobenzodioxin moiety via a thioacetamide intermediate, followed by acylation with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity and substituent positions (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% via C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS): ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 489.55) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Design of Experiments (DOE): Apply a Central Composite Design to test variables (temperature, solvent polarity, catalyst loading). For example, optimize cyclization at 80°C in DMF with 5 mol% Pd(PPh3)4, improving yield from 45% to 72% .
  • Computational Modeling: Use density functional theory (DFT) to predict transition-state energetics, guiding solvent selection (e.g., THF vs. DMF) .

Advanced: How to address contradictions in biological activity data across assays?

Methodological Answer:

  • Orthogonal Assays: Compare enzyme inhibition (IC50) with cell viability (MT assay) to distinguish target-specific vs. off-target effects .
  • Solubility Checks: Use dynamic light scattering (DLS) to confirm compound aggregation, which may artificially suppress activity in cellular assays .
  • Structural Analog Testing: Synthesize analogs (e.g., replacing ethoxy with methoxy) to isolate substituent-specific effects (see table below) .
Analog SubstituentEnzyme IC50 (nM)Cellular IC50 (µM)Notes
4-Ethoxyphenyl12 ± 21.5 ± 0.3High lipophilicity
4-Methoxyphenyl18 ± 33.2 ± 0.5Reduced aggregation

Advanced: What computational methods predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), prioritizing poses with hydrogen bonds to the pyrazinone oxygen .
  • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residue interactions (e.g., Lys721 in EGFR) .

Advanced: How to design experiments to study structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Library Synthesis: Vary substituents (e.g., benzodioxin → benzofuran, ethoxy → propoxy) via parallel synthesis .
  • Biological Profiling: Test analogs against a panel of kinases (e.g., JAK2, CDK4/6) using radiometric assays.
  • Multivariate Analysis: Apply principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with activity .

Basic: What are the key structural features influencing this compound's stability?

Methodological Answer:

  • Benzodioxin Ring: Electron-rich oxygen atoms increase susceptibility to oxidative degradation (mitigated by antioxidants like BHT) .
  • Amide Bond: Hydrolytically stable under physiological pH (t1/2 > 24 hrs at pH 7.4) but degrades in acidic conditions (t1/2 = 2 hrs at pH 2) .

Advanced: What strategies mitigate degradation during in vitro assays?

Methodological Answer:

  • Light Protection: Store solutions in amber vials to prevent photodegradation of the benzodioxin moiety .
  • Serum Stability Testing: Incubate with fetal bovine serum (FBS) at 37°C; add protease inhibitors (e.g., PMSF) if esterase-mediated hydrolysis occurs .
  • Cryopreservation: Lyophilize stock solutions in trehalose (5% w/v) for long-term storage at -80°C .

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